1-(3-Fluoro-2-iodophenyl)-N-methylmethanamine
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Overview
Description
1-(3-Fluoro-2-iodophenyl)-N-methylmethanamine is an organic compound with the molecular formula C8H9FIN It is a derivative of methanamine, where the phenyl ring is substituted with fluorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-iodophenyl)-N-methylmethanamine typically involves the reaction of 3-fluoro-2-iodoaniline with formaldehyde and a methylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the methylation process .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-iodophenyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, forming 3-fluoroaniline derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Major Products Formed
Scientific Research Applications
1-(3-Fluoro-2-iodophenyl)-N-methylmethanamine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-iodophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine substituents can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-iodophenylmethanol: Similar in structure but with a hydroxyl group instead of a methylamine group.
3-Fluoro-2-iodoaniline: Lacks the methylamine group, making it less versatile in certain chemical reactions.
N-Methyl-3-fluoroaniline: Contains a fluorine substituent but lacks the iodine atom.
Uniqueness
1-(3-Fluoro-2-iodophenyl)-N-methylmethanamine is unique due to the presence of both fluorine and iodine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H9FIN |
---|---|
Molecular Weight |
265.07 g/mol |
IUPAC Name |
1-(3-fluoro-2-iodophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9FIN/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3 |
InChI Key |
RYHJKKQSZSQOTB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=CC=C1)F)I |
Origin of Product |
United States |
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